Isophosphamide

説明

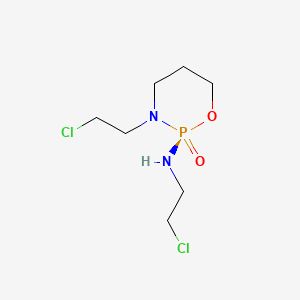

Isophosphamide is a chemical compound known for its significant applications in various fields, including medicine and industry. This compound is characterized by its unique structure, which includes a tetrahydro-2H-1,3,2-oxazaphosphorin ring and two chloroethyl groups.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Isophosphamide typically involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride, followed by cyclization with ethylene glycol. The reaction conditions often require controlled temperatures and the presence of a base to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety measures and efficiency.

化学反応の分析

Types of Reactions

Isophosphamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxides.

Reduction: Reduction reactions can convert it into its corresponding amine derivatives.

Substitution: The chloroethyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various oxides, amines, and substituted derivatives, depending on the specific reagents and conditions used.

科学的研究の応用

FDA-Approved Indications

Isophosphamide is primarily indicated for the treatment of several types of cancers:

- Testicular Germ Cell Tumors : It is used as a third-line therapy for patients who have not responded to other treatments. The standard regimen involves combining it with mesna to mitigate bladder toxicity .

- Soft Tissue Sarcomas : Ifosfamide is effective in combination therapies, showing response rates of approximately 40% .

- Ovarian Cancer : It is utilized in cases resistant to platinum-based therapies, often combined with other agents such as paclitaxel .

- Bladder Cancer : Used in advanced stages, particularly when other treatments have failed .

- Lymphomas : Ifosfamide serves as salvage therapy for non-Hodgkin lymphoma and relapsed Hodgkin lymphoma .

Off-Label Uses

In addition to its approved indications, ifosfamide has been employed off-label for various other malignancies:

- Ewing Sarcoma : High-dose ifosfamide has shown improved survival rates compared to other regimens .

- Cervical Cancer : When combined with paclitaxel and cisplatin, it has demonstrated response rates between 18% and 45% .

- Small Cell Lung Cancer : Ifosfamide has been beneficial as a maintenance therapy in some cases .

Pharmacokinetics

The pharmacokinetic profile of ifosfamide includes:

- Absorption : Administered intravenously to avoid first-pass metabolism, which can lead to neurotoxicity.

- Distribution : Exhibits a volume of distribution similar to total body water.

- Metabolism : Extensive hepatic metabolism produces several active and toxic metabolites.

- Elimination : Primarily excreted via urine, with a half-life ranging from 7 to 15 hours depending on dosage .

Case Studies and Clinical Insights

Several case studies highlight both the therapeutic potential and risks associated with ifosfamide:

- A case reported delayed encephalopathy in a patient receiving ifosfamide for sarcoma, which was successfully treated with methylene blue after initial neuropsychiatric symptoms appeared two weeks post-infusion .

- Another study documented neurotoxicity in pediatric patients following ifosfamide treatment, emphasizing the importance of monitoring neurological status during therapy .

These cases underscore the need for careful management and awareness of potential side effects associated with ifosfamide treatment.

Safety and Toxicity

While effective, ifosfamide is associated with several adverse effects:

- Neurotoxicity : Including confusion and encephalopathy, particularly in high doses or prolonged use.

- Hemorrhagic Cystitis : Due to the accumulation of acrolein, a toxic metabolite; this risk can be mitigated by co-administration with mesna.

- Carcinogenic Potential : Studies have indicated that ifosfamide may increase the risk of secondary malignancies due to its genotoxic effects observed in animal models .

作用機序

The mechanism of action of Isophosphamide involves its interaction with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This action makes it a potential candidate for use in chemotherapy. The molecular targets include DNA and various enzymes involved in DNA repair pathways.

類似化合物との比較

Similar Compounds

Cyclophosphamide: Another oxazaphosphorin compound used in chemotherapy.

Ifosfamide: Similar in structure and function to cyclophosphamide.

Melphalan: An alkylating agent with similar DNA cross-linking properties.

Uniqueness

Isophosphamide is unique due to its specific structure, which provides distinct reactivity and biological activity compared to other similar compounds. Its ability to form stable DNA cross-links makes it particularly effective in inhibiting cellular replication.

特性

IUPAC Name |

(2S)-N,3-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMGKSMUEGBAAB-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(P(=O)(OC1)NCCCl)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([P@@](=O)(OC1)NCCCl)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N2O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904670 | |

| Record name | (-)-Ifosfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66849-33-0 | |

| Record name | (-)-Ifosfamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66849-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Ifosfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066849330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Ifosfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IFOSFAMIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASK271XXC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。